REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[CH2:5]([N:9]=[C:10]=[O:11])[CH2:6][CH2:7][CH3:8].C(=O)=O>ClCCl>[OH:2][CH2:1][CH2:3][NH:4][C:10]([NH:9][CH2:5][CH2:6][CH2:7][CH3:8])=[O:11]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
170 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
DISTILLATION
|
Details
|
thermometer, feed tank, distillation head and condenser
|
Type
|
CUSTOM
|
Details
|
At this time some solid had been formed
|
Type
|
DISSOLUTION
|
Details
|
it was redissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating to 46° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 46° C. for an additional two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
by stripping at 90° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(=O)NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 g | |
YIELD: CALCULATEDPERCENTYIELD | 113% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |